molecular formula C21H24N4O2S B2789726 2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-29-7

2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2789726
CAS No.: 631853-29-7
M. Wt: 396.51
InChI Key: GPJNZXGAGSIFJN-UHFFFAOYSA-N
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Description

2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a compound with significant potential in various scientific fields. Its intricate structure features a quinoline ring fused with a pyrimidine ring, functionalized with both a pyridinyl group and an isopentylthio group, contributing to its diverse chemical reactivity and application spectrum.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis generally begins with the preparation of the quinoline and pyrimidine intermediates, followed by their condensation under controlled conditions. Sulfurization with the isopentyl group and subsequent functionalization with the pyridinyl moiety are achieved through a series of catalytic and non-catalytic reactions. Key steps include:

  • Condensation of quinoline and pyrimidine intermediates using acid or base catalysis.

  • Introduction of the isopentylthio group via nucleophilic substitution reactions.

  • Functionalization with pyridinyl group using electrophilic aromatic substitution.

Industrial Production Methods

Industrial production scales up these reactions using optimized conditions to ensure high yield and purity. It involves:

  • High-pressure reactors to control the condensation reactions.

  • Continuous flow reactors for sulfurization to ensure efficient mixing and reaction rate.

  • Purification techniques like recrystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation, especially at the isopentylthio group, forming sulfoxides or sulfones.

  • Reduction: : The quinoline ring can be reduced to form dihydroquinoline derivatives.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are common, particularly at the pyridinyl and quinoline rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid under mild conditions.

  • Reduction: : Hydrogen gas with metal catalysts like palladium or platinum.

  • Substitution: : Halogenating agents, Grignard reagents, and various electrophiles.

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Dihydroquinoline derivatives.

  • Substitution Products: : Varied pyridinyl and quinoline substituted derivatives depending on the reacting species.

Scientific Research Applications

Chemistry

  • Catalysts: : Utilized as ligands in catalytic systems for organic transformations.

  • Photochemistry: : Acts as a photosensitizer in various photochemical reactions.

Biology

  • Enzyme Inhibition: : Used as a scaffold for developing enzyme inhibitors, especially targeting kinases and phosphatases.

  • Drug Development: : Incorporated into the structure of potential therapeutics due to its ability to interact with biological macromolecules.

Medicine

  • Anticancer: : Exhibits potential anticancer activity by inhibiting specific cellular pathways.

  • Antimicrobial: : Shows efficacy against a range of microbial pathogens in preliminary studies.

Industry

  • Material Science: : Explored for use in the synthesis of novel polymers and materials with unique electronic properties.

  • Agriculture: : Evaluated as a candidate for developing agrochemicals due to its bioactive properties.

Mechanism of Action

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. By binding to the active sites of these targets, it can inhibit their function, leading to desired biological outcomes. It may modulate pathways like:

  • Signal Transduction: : Affecting kinase-driven signaling cascades.

  • Metabolic Pathways: : Interfering with metabolic enzyme activities.

  • Gene Expression: : Altering transcription factors binding and gene expression profiles.

Comparison with Similar Compounds

Similar Compounds

  • Quinolone derivatives: : Known for their antimicrobial properties.

  • Pyrimidine analogs: : Widely used in antineoplastic therapies.

  • Thioethers: : Frequently incorporated in pharmaceuticals for their pharmacokinetic properties.

Uniqueness

What sets 2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart is the combination of its structural elements that confer a unique balance of chemical reactivity and biological activity. The isopentylthio group enhances lipophilicity, aiding in membrane permeability, while the quinoline-pyrimidine core provides a stable, versatile scaffold for further functionalization.

This compound, with its diverse applications and mechanisms, offers a versatile tool for scientific advancement across multiple disciplines.

Properties

IUPAC Name

2-(3-methylbutylsulfanyl)-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-12(2)8-11-28-21-24-19-18(20(27)25-21)16(13-6-9-22-10-7-13)17-14(23-19)4-3-5-15(17)26/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJNZXGAGSIFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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